2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide
CAS No.: 952886-60-1
Cat. No.: VC7648055
Molecular Formula: C18H13ClN6O2S2
Molecular Weight: 444.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952886-60-1 |
|---|---|
| Molecular Formula | C18H13ClN6O2S2 |
| Molecular Weight | 444.91 |
| IUPAC Name | 2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H13ClN6O2S2/c19-10-2-1-3-11(6-10)25-15-13(8-21-25)16(27)24-12(9-29-18(24)23-15)7-14(26)22-17-20-4-5-28-17/h1-6,8,12H,7,9H2,(H,20,22,26) |
| Standard InChI Key | OEASAQJKNRDXDE-UHFFFAOYSA-N |
| SMILES | C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC(=CC=C4)Cl)CC(=O)NC5=NC=CS5 |
Introduction
Structural Features and Classification
Compounds with similar structures, such as 2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-4-yl)acetamide, are classified as thia-tetraazatricyclic compounds and acetamide derivatives. These classifications suggest potential applications in drug development due to their complex structures and the presence of heteroatoms, which contribute to biological activity and chemical reactivity.
Biological Activity and Potential Applications
Compounds with similar structures have shown potential in medicinal chemistry due to their ability to interact with biological targets such as enzymes or receptors. For instance, some related compounds have been explored for their anti-inflammatory properties, such as inhibiting 5-lipoxygenase (5-LOX) . The unique structure of these compounds allows them to bind effectively to biological targets, making them candidates for further research in drug development.
Research Findings and Future Directions
While specific research findings on 2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide are not available, related compounds have been studied extensively. For example, molecular docking studies have been used to evaluate the anti-inflammatory potency of similar compounds, suggesting their potential as inhibitors of specific enzymes . Future research should focus on synthesizing and characterizing this compound, followed by in-depth biological activity studies to explore its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume